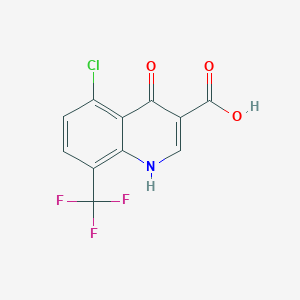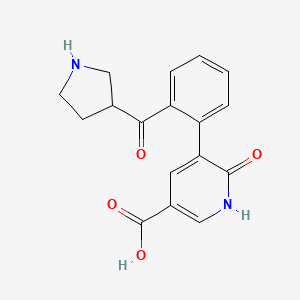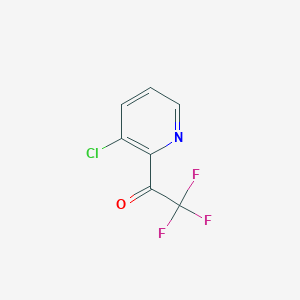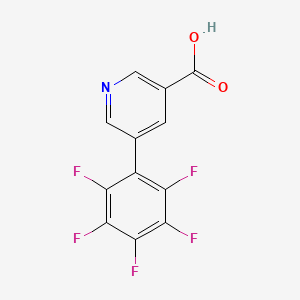
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid is a chemical compound characterized by the presence of a nicotinic acid moiety substituted with a pentafluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the pentafluorophenyl ring.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The nicotinic acid moiety can also participate in redox reactions, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 2,3,4,5,6-Pentafluorobenzoic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetic acid
Uniqueness
5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid is unique due to the combination of the pentafluorophenyl group and the nicotinic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H4F5NO2 |
|---|---|
分子量 |
289.16 g/mol |
IUPAC名 |
5-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H4F5NO2/c13-7-6(8(14)10(16)11(17)9(7)15)4-1-5(12(19)20)3-18-2-4/h1-3H,(H,19,20) |
InChIキー |
RKGOJDOIVWALPZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
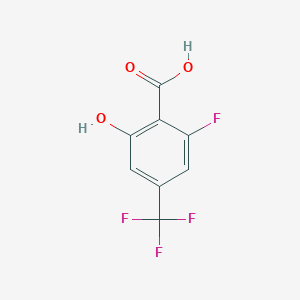
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl (thiophene-2-carbonyl)prolinate](/img/structure/B15206309.png)

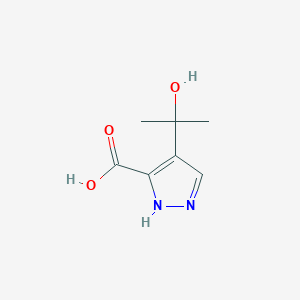
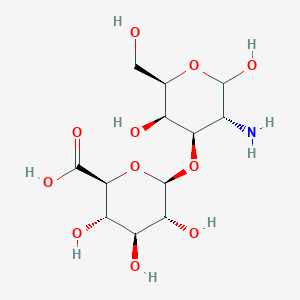
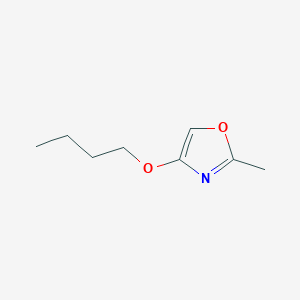
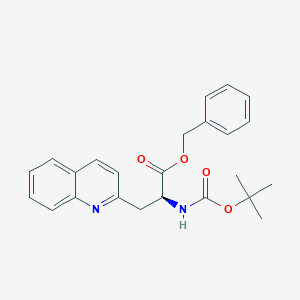
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B15206344.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
